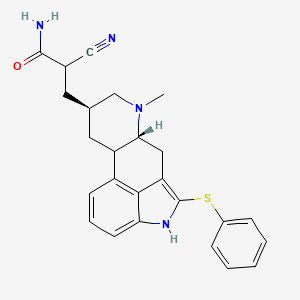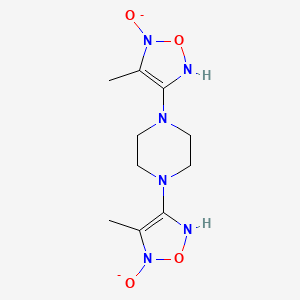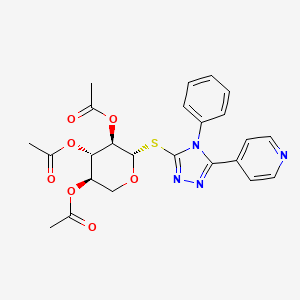
beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a xylopyranoside sugar moiety linked to a triazole ring, which is further substituted with phenyl and pyridinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:
Formation of the Xylopyranoside Moiety: This can be achieved through the glycosylation of a suitable sugar precursor.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution with Phenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation of the hydroxyl groups on the sugar moiety to form the triacetate derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its glycoside structure.
Cell Signaling: The compound could be involved in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Diagnostics: It may be used in diagnostic assays due to its unique structure.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnology for the modification of biomolecules.
作用機序
The mechanism of action of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with molecular targets such as enzymes or receptors. The glycoside moiety may bind to specific sites on enzymes, inhibiting their activity. The triazole ring and its substituents can interact with other molecular pathways, modulating their function.
類似化合物との比較
Similar Compounds
Alpha-D-Xylopyranoside Derivatives: Similar glycosides with different stereochemistry.
Triazole-Substituted Glycosides: Compounds with similar triazole rings but different sugar moieties.
Phenyl and Pyridinyl Substituted Glycosides: Compounds with similar aromatic substitutions.
Uniqueness
The uniqueness of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
116509-53-6 |
|---|---|
分子式 |
C24H24N4O7S |
分子量 |
512.5 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H24N4O7S/c1-14(29)33-19-13-32-23(21(35-16(3)31)20(19)34-15(2)30)36-24-27-26-22(17-9-11-25-12-10-17)28(24)18-7-5-4-6-8-18/h4-12,19-21,23H,13H2,1-3H3/t19-,20+,21-,23+/m1/s1 |
InChIキー |
LGJCWQHLDOPGTA-SRUXOGRHSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


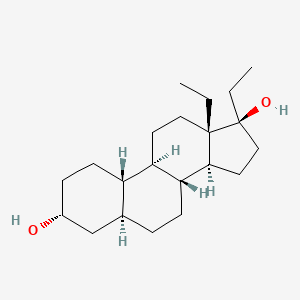
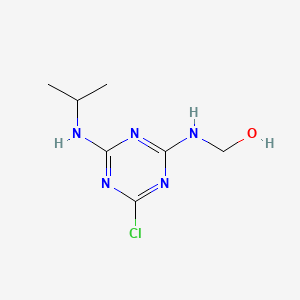
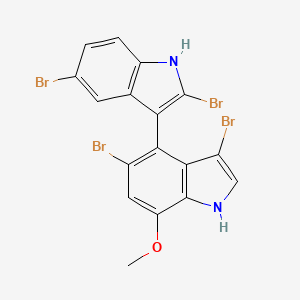
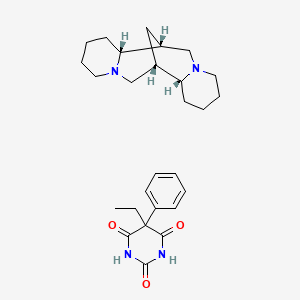
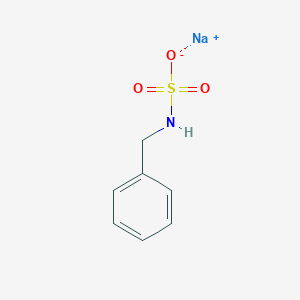
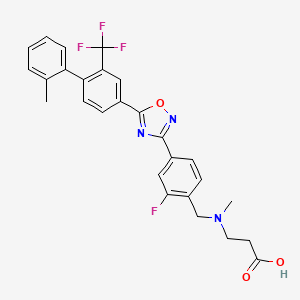

![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
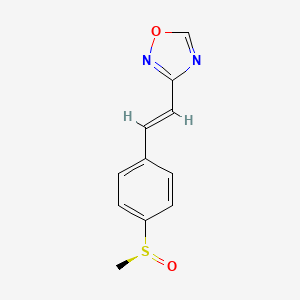
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
